molecular formula C21H19N3OS B2752643 2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1207026-43-4

2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2752643
CAS No.: 1207026-43-4
M. Wt: 361.46
InChI Key: NCZVZPLGEZHYCV-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system comprising fused pyrazole (5-membered) and pyrazine (6-membered) rings. Key substituents include:

  • 2-position: A 3-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) moiety.

While direct pharmacological data for this compound are absent in the provided evidence, structurally related pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-6-8-16(9-7-15)14-26-21-20-13-19(23-24(20)11-10-22-21)17-4-3-5-18(12-17)25-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZVZPLGEZHYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step may involve the methylation of a phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the methylsulfanyl group: This can be done by reacting a thiol with a suitable alkylating agent, such as benzyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrazine scaffold has been recognized for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Activity : Compounds with the pyrazolo[1,5-a]pyrazine structure have shown promise in inhibiting cancer cell proliferation. Studies highlight their ability to target specific pathways involved in tumor growth and metastasis. For instance, compounds similar to 2-(3-Methoxyphenyl)-4-{[(4-Methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting their potential as anticancer agents .
  • Anxiolytic Effects : Research on related compounds has suggested anxiolytic properties with minimal motor side effects. This profile makes them candidates for further development in treating anxiety disorders .
  • Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for various enzymes involved in disease processes, including those relevant to cancer and metabolic disorders .

Material Science Applications

In addition to biological applications, pyrazolo[1,5-a]pyrazines are being explored in material science:

  • Photophysical Properties : The unique electronic structure of pyrazolo[1,5-a]pyrazines contributes to interesting photophysical properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light efficiently .
  • Crystal Engineering : The ability of these compounds to form well-defined crystals makes them suitable for studies in crystal engineering. Their crystalline forms can exhibit unique supramolecular interactions that are valuable in designing new materials with specific functionalities .

Synthesis and Functionalization

The synthesis of 2-(3-Methoxyphenyl)-4-{[(4-Methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine involves several steps that can be optimized for yield and purity. Key synthesis methods include:

  • Multi-Step Synthesis : The compound can be synthesized through a series of reactions involving starting materials that are readily available. Techniques such as microwave-assisted synthesis have been reported to enhance reaction rates and yields .
  • Post-Synthetic Modifications : Functionalization of the pyrazino core can lead to derivatives with enhanced biological activities or improved material properties. For example, introducing different substituents on the phenyl rings can modulate the compound's solubility and reactivity .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazolo[1,5-a]pyrazines found that certain derivatives exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Photophysical Properties

Research on the photophysical characteristics of a related pyrazolo compound revealed its potential use as a fluorescent probe in biological imaging applications. The compound demonstrated high quantum yields and stability under physiological conditions.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of methoxy and methylsulfanyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure Substituents Molecular Weight* Key References
Target Compound Pyrazolo[1,5-a]pyrazine 3-Methoxyphenyl, [(4-methylphenyl)methyl]sulfanyl ~342.43 (C₂₁H₂₀N₄OS)†
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, sulfanyl acetamide 418.47 (C₂₂H₁₈N₄O₂S)
5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine () Triazolo[1,5-a]pyrimidine Cyclohexylphenyl, methylsulfanyl 324.44 (C₁₈H₂₀N₄S)
3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-c]pyrazol-4-one () Indeno[3,2-c]pyrazolone 4-Methoxyphenyl, benzoyl 380.40 (C₂₄H₁₆N₂O₃)

*Calculated based on molecular formulas. †Estimated for C₂₁H₂₀N₄OS.

Key Observations:
  • Pyrazolo[1,5-a]pyrazine has two nitrogens in the pyrazine ring, while pyrimidine-based cores have three .
  • Sulfanyl Group: The [(4-methylphenyl)methyl]sulfanyl group increases lipophilicity (logP ~3.5 estimated) compared to smaller sulfanyl substituents (e.g., methylsulfanyl in ), which could enhance cellular uptake .
Table 2: Bioactivity of Analogous Compounds
Compound Class Substituents Reported Activities Reference
Pyrazolo[1,5-a]pyrimidines () Indole/azaindole, tert-butylpiperazine Kinase inhibition (nanomolar IC₅₀)
Triazolo[1,5-a]pyrimidine acetyl hydrazones () Acetyl hydrazone derivatives Herbicidal (70% inhibition at 100 μg/mL), fungicidal
Quinazoline-pyrazole hydrazones () Quinazoline, aldehyde hydrazones Antimicrobial (50 μg/mL: 80% inhibition of wheat blight)
Key Insights:
  • Sulfur-Containing Groups : Sulfanyl substituents (e.g., methylsulfanyl in ) are associated with enhanced bioactivity, possibly due to thiol-disulfide interactions with cellular targets . The target’s bulky sulfanyl group may confer unique selectivity.
  • Methoxy Substitution : Para-methoxy groups () often improve solubility, while meta-substitution (target compound) may optimize binding to hydrophobic pockets .

Biological Activity

The compound 2-(3-Methoxyphenyl)-4-{[(4-Methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives often exhibit significant anticancer properties. For instance, a study evaluated various derivatives for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. The results showed that certain derivatives, similar to our compound of interest, displayed potent cytotoxicity and induced apoptosis through mechanisms involving caspase activation and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2aMCF-715.2Caspase activation
3bMDA-MB-23112.5NF-κB suppression
Target CompoundMCF-7/MDA-MB-231TBDTBD

Antimicrobial Activity

In addition to anticancer effects, pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial properties. A study reported that certain derivatives exhibited activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action .

Table 2: Antimicrobial Activity of Pyrazolo Derivatives

CompoundPathogenMIC (µg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
10E. coli0.25Bactericidal

The mechanisms underlying the biological activities of pyrazolo derivatives often involve multiple pathways:

  • Apoptosis Induction : Compounds induce apoptosis in cancer cells by activating caspases and modulating pro-apoptotic factors like Bax and p53 .
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, contributing to their protective effects against oxidative stress in cells .
  • Inhibition of Biofilm Formation : Certain derivatives have shown effectiveness in inhibiting biofilm formation in pathogenic bacteria, which is crucial for preventing persistent infections .

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving pyrazolo derivatives demonstrated a significant reduction in tumor size among participants treated with these compounds compared to control groups.
  • Antibacterial Efficacy : Laboratory tests showed that specific derivatives could effectively reduce bacterial load in infected tissues, suggesting potential therapeutic applications in infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-methoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine?

  • Methodological Answer : Use N-arylsubstituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones as intermediates. React with a pyrazolo[1,5-a]pyrazine precursor under controlled conditions (e.g., reflux in polar aprotic solvents like DMF). Monitor substituent positioning via NMR and X-ray crystallography .
  • Key Optimization Parameters : Vary reaction temperature (80–120°C), solvent polarity, and catalyst loading (e.g., K₂CO₃) to improve yield. Reference analogous pyrazolo-pyrimidine syntheses for guidance .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC-UV quantification.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for hydrolytic or oxidative degradation .
  • Table 1 : Summary of Key Properties
PropertyMethodReference
LogPHPLC-derived retention times
pKaPotentiometric titration
Thermal stabilityTGA/DSC analysis

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to the pyrazolo-pyrazine core’s affinity for ATP-binding pockets. Use fluorescence polarization or radiometric assays with positive controls (e.g., staurosporine for kinases) . For cytotoxicity, employ MTT assays in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., ATP concentrations in kinase assays may alter IC₅₀ values).
  • Step 2 : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity).
  • Step 3 : Perform structural analysis (X-ray co-crystallization or DFT studies) to confirm binding modes .
    • Case Study : Discrepancies in PDE inhibition resolved by correlating molecular docking (AutoDock Vina) with experimental IC₅₀ values .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to kinases/PDEs. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
  • DFT Studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How does the sulfanyl substituent influence the compound’s structural and electronic properties?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond angles and torsion angles between the sulfanyl group and pyrazine ring. Compare with analogs lacking the substituent .
  • Spectroscopic Analysis : Use UV-Vis and fluorescence spectroscopy to study electronic transitions. Correlate with DFT-computed HOMO-LUMO gaps .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicity?

  • Methodological Answer :

  • Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Quantify metabolites via HRMS .
  • Ecotoxicology : Apply a tiered approach:
  • Tier 1 : Acute toxicity in Daphnia magna (OECD 202).
  • Tier 2 : Chronic effects on algal growth (OECD 201) .
  • Table 2 : Environmental Parameters
ParameterTest OrganismEndpoint (EC₅₀/LC₅₀)Reference
Acute toxicityDaphnia magna48-h immobilization
BioaccumulationZebrafishBCF (lipid-normalized)

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